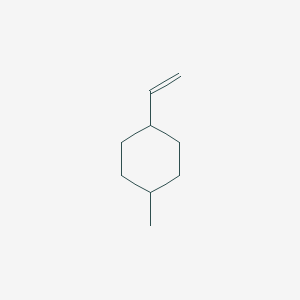
1-Ethenyl-4-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-4-methylcyclohexane is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexane ring substituted with an ethenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with an appropriate alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 1-ethynyl-4-methylcyclohexane.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of ethylene to 4-methylcyclohexene under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 1-Ethenyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the ethenyl group to an ethyl group, yielding 1-ethyl-4-methylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: 1-Ethyl-4-methylcyclohexane
Substitution: Halogenated cyclohexanes
科学的研究の応用
1-Ethenyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 1-ethenyl-4-methylcyclohexane exerts its effects depends on the specific reaction or application. In catalytic processes, the compound interacts with the catalyst’s active sites, facilitating the desired chemical transformation. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used.
類似化合物との比較
1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the ethenyl group.
4-Methylcyclohexene: Lacks the ethenyl substitution.
1-Methyl-4-vinylcyclohexane: Contains a vinyl group instead of an ethenyl group.
Uniqueness: 1-Ethenyl-4-methylcyclohexane is unique due to the presence of both an ethenyl and a methyl group on the cyclohexane ring. This dual substitution imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C9H16 |
|---|---|
分子量 |
124.22 g/mol |
IUPAC名 |
1-ethenyl-4-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3 |
InChIキー |
LPSKSLRGCHZEDL-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


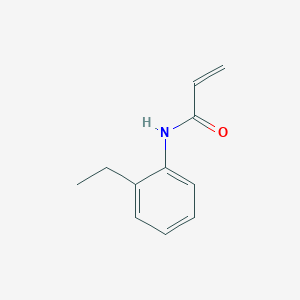
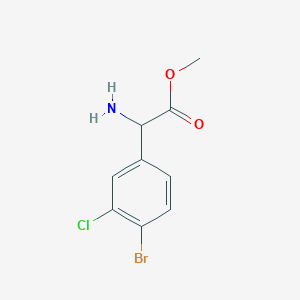
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B13555119.png)
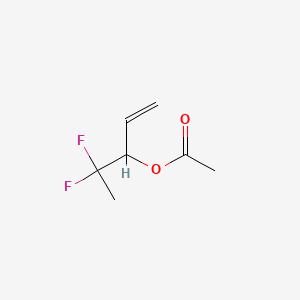

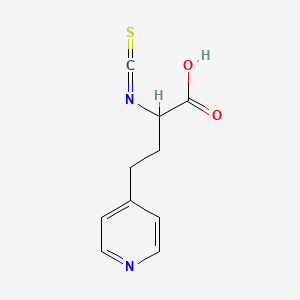

![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
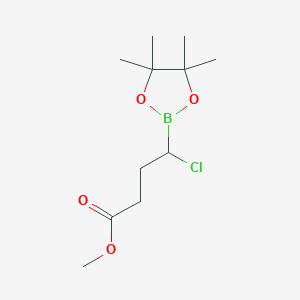
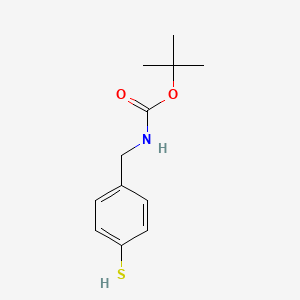
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
